Cas no 35834-26-5 (Cirramycin A1,4'-deoxy-)

Cirramycin A1,4'-deoxy- structure
Cirramycin A1,4'-deoxy- structure
Nombre del producto:Cirramycin A1,4'-deoxy-
Número CAS:35834-26-5
MF:C31H51NO9
Megavatios:581.737950563431
CID:307011
PubChem ID:6537204

Cirramycin A1,4'-deoxy- Propiedades químicas y físicas

Nombre e identificación

    • Cirramycin A1,4'-deoxy-
    • 2-[(14E)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde
    • ROSAMICIN FROM MICROMONOSPORA ROSARIA
    • Antibiotic 67-694
    • Antibiotic M 4365A2
    • Cirramycin A1,4'-deoxy
    • Juvenimicin A3
    • Juvenimicin A3 Rosaramicin
    • ROSAMICIN
    • Rosaramicin
    • Rosaramicina [INN-Spanish]
    • Rosaramicine [INN-French]
    • Rosaramicinum [INN-Latin]
    • 35834-26-5
    • Rosaramicin [USAN:INN:BAN]
    • 4'-Deoxycirramycin A1
    • 4,17-Dioxabicyclo(14.1.0)heptadec-14-ene-10-acetaldehyde, 3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-9-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)-
    • ROSARAMICIN [USAN]
    • SCH-14947
    • ROSARAMICIN [INN]
    • Rosaramicinum
    • Cirramycin A1, 4'-deoxy-
    • 2-[(1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde
    • Cirramycin A(sub 1), 4'-deoxy-
    • Rosaramicina
    • DTXSID4046361
    • IUPCWCLVECYZRV-JZMZINANSA-N
    • NSC-175150
    • GTPL10855
    • M 4365A2
    • ROSARAMICIN [MART.]
    • Rosamicin, from Micromonospora rosaria, ~98%
    • AKOS040747422
    • (1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl 3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranoside
    • ANTIBIOTIC M-4365A2
    • 2-((1S,2R,3R,7R,8S,9S,10R,12R,16S,E)-9-((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl)acetaldehyde
    • Rosaramicine
    • Antibiotic 67694
    • ROSARAMICIN [MI]
    • 4'-Deoxycirramycin A(sub 1)
    • Q7367362
    • CHEBI:87084
    • Sch 14947
    • NSC 175150
    • UNII-E907BNQ7SH
    • CHEMBL8965
    • EINECS 252-742-1
    • E907BNQ7SH
    • ANTIBIOTIC T-1124C
    • SCH14947
    • MFCD00133803
    • M-4365A2
    • 3-Ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-9-((3,4,6-tridesoxy-3-dimethylamino-beta-O-xylo-hexopyranosyl)oxy)-4,17-dioxabicyclo(14.1.0)heptadec-14-en-10-acetaldehyd
    • Stereoisomer of 3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-9-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)-4,17-dioxabicyclo(14.1.0)heptadec-14-ene-10-acetaldehyde
    • Rosamycin
    • SCHEMBL1649596
    • AKOS005423671
    • NSC175150
    • 4, 3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-9-[[3,4,6-trideoxy-3-(dimethylamino)-.beta.-D-glucopyranosyl]oxy]-
    • ROSAMICIN BASE
    • D05757
    • 4, 3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-9-[[3,4,6-trideoxy-3-(dimethylamino)-.beta.-D-xylo-hexopyranosyl]oxy]-
    • Stereoisomer of 3-ethyl-7-hydroxy-2,12,16-tetramethyl-5,13-dioxo-9-[[3,4,6-trideoxy-3-(dimethylamino)-.beta.-D-xylo-hexopyranosyl]oxy]-4,17-dioxabicyclo[14.1.0]heptadec-14-ene-10-acetaldehyde
    • CHEMBL1966403
    • Rosaramicin (USAN/INN)
    • NS00011676
    • CHEMBL2357105
    • NCGC00183657-01
    • 2-[(14Z)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde
    • Tox21_112063
    • NCGC00163616-01
    • 2-[(7R,8S,9S,10R,12R,14E,16S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde
    • SCHEMBL134724
    • Tox21_113415
    • CAS-35834-26-5
    • DTXCID2026361
    • Antibiotic T 1124C
    • Rosaramicinum (INN-Latin)
    • (1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo(14.1.0)heptadec-14-en-9-yl 3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranoside
    • Rosaramicina (INN-Spanish)
    • ROSARAMICIN (MART.)
    • 2-((1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-9-((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl)oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo(14.1.0)heptadec-14-en-10-yl)acetaldehyde
    • Rosaramicine (INN-French)
    • Renchi: InChI=1S/C31H51NO9/c1-9-25-20(5)29-31(6,41-29)12-10-23(34)17(2)14-21(11-13-33)28(19(4)24(35)16-26(36)39-25)40-30-27(37)22(32(7)8)15-18(3)38-30/h10,12-13,17-22,24-25,27-30,35,37H,9,11,14-16H2,1-8H3/b12-10+/t17-,18-,19+,20-,21+,22+,24-,25-,27-,28-,29+,30+,31+/m1/s1
    • Clave inchi: IUPCWCLVECYZRV-JZMZINANSA-N
    • Sonrisas: O=CC[C@H]1C[C@@H](C)C(=O)C=C[C@@]2(O[C@H]2[C@H](C)[C@@H](CC)OC(=O)C[C@@H](O)[C@H](C)[C@H]1O[C@@H]1O[C@H](C)C[C@H](N(C)C)[C@H]1O)C |t:9,&1:3,5,11,13,14,16,23,25,27,29,31,34,38|

Atributos calculados

  • Calidad precisa: 581.35600
  • Masa isotópica única: 581.356
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 10
  • Recuento de átomos pesados: 41
  • Cuenta de enlace giratorio: 6
  • Complejidad: 941
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 13
  • Recuento de centros tridimensionales de bonos fijos: 1
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.3
  • Superficie del Polo topológico: 135A^2

Propiedades experimentales

  • Denso: 1.1598 (rough estimate)
  • Punto de fusión: 119-122°
  • Punto de ebullición: 640.04°C (rough estimate)
  • Punto de inflamación: 398.1°C
  • índice de refracción: 1.6310 (estimate)
  • Disolución: methanol: 10 mg/mL, clear, light yellow
  • PSA: 135.13000
  • Logp: 2.67040
  • Merck: 13,8342
  • Rotación específica: D26 -35° (ethanol)

Cirramycin A1,4'-deoxy- Información de Seguridad

  • Wgk Alemania:3
  • Código de categoría de peligro: 20/21/22
  • Instrucciones de Seguridad: 26-36
  • Código F de la marca fuka:10
  • Rtecs:JG6800000
  • Señalización de mercancías peligrosas: Xn
  • Toxicidad:LD50 in mice (mg/kg): 625 s.c.; 350 i.p.; 155 i.v. (Wagman)
  • Condiciones de almacenamiento:2-8°C
  • Términos de riesgo:R20/21/22

Cirramycin A1,4'-deoxy- Literatura relevante

Proveedores recomendados
Jincang Pharmaceutical (Shanghai) Co., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Jincang Pharmaceutical (Shanghai) Co., LTD.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Taian Jiayue Biochemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Taian Jiayue Biochemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangsu Xinsu New Materials Co., Ltd
Nanjing Jubai Biopharm
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Nanjing Jubai Biopharm